Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cycloheptyl ring, a benzyloxyphenyl group, and a tetrahydropyrimidine core
Preparation Methods
The synthesis of Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenylacetic acid to form 4-benzyloxyphenylacetic acid.
Cyclization and formation of the tetrahydropyrimidine core: The intermediate is then reacted with appropriate reagents to form the tetrahydropyrimidine core.
Introduction of the cycloheptyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
4-Benzyloxyphenylacetic acid: This compound shares the benzyloxyphenyl group but lacks the tetrahydropyrimidine core.
Cycloheptyl derivatives: Other cycloheptyl compounds may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
cycloheptyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-18-23(25(29)32-22-11-7-2-3-8-12-22)24(28-26(30)27-18)20-13-15-21(16-14-20)31-17-19-9-5-4-6-10-19/h4-6,9-10,13-16,22,24H,2-3,7-8,11-12,17H2,1H3,(H2,27,28,30) |
InChI Key |
BFRLHYLKJMAIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC4CCCCCC4 |
Origin of Product |
United States |
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